4-Chloro-3-ethoxy-2-fluorobenzonitrile
Overview
Description
4-Chloro-3-ethoxy-2-fluorobenzonitrile is an organic compound with the molecular formula C9H7ClFNO. It is a derivative of benzonitrile, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzonitrile typically involves the substitution reactions on a benzonitrile derivative. One common method includes the reaction of 4-chloro-3-ethoxy-2-fluorobenzaldehyde with a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethoxy-2-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.
Oxidation: Formation of 4-chloro-3-ethoxy-2-fluorobenzaldehyde or 4-chloro-3-ethoxy-2-fluorobenzoic acid.
Reduction: Formation of 4-chloro-3-ethoxy-2-fluorobenzylamine.
Scientific Research Applications
4-Chloro-3-ethoxy-2-fluorobenzonitrile is utilized in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethoxy-2-fluorobenzonitrile depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups, such as chloro and fluoro, can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethoxybenzonitrile: Lacks the fluoro substituent, resulting in different reactivity and applications.
4-Chloro-2-fluorobenzonitrile: Lacks the ethoxy group, affecting its solubility and chemical behavior.
3-Ethoxy-2-fluorobenzonitrile: Lacks the chloro group, leading to variations in its nucleophilic substitution reactions.
Uniqueness
4-Chloro-3-ethoxy-2-fluorobenzonitrile is unique due to the combination of chloro, ethoxy, and fluoro substituents, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-chloro-3-ethoxy-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYHZDFUKRNQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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